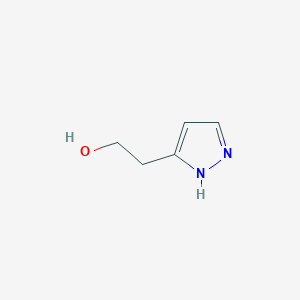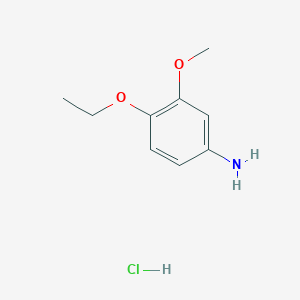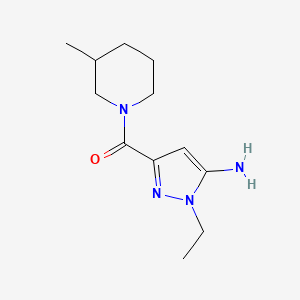
2-(1H-Pirazol-3-IL)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrazol-3-YL)ethanol: is a heterocyclic compound featuring a pyrazole ring attached to an ethanol moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems. The presence of both a pyrazole ring and an ethanol group in this compound makes it a valuable building block in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
2-(1H-Pyrazol-3-YL)ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to interact with a variety of biological targets
Mode of Action
The exact mode of action of 2-(1H-Pyrazol-3-YL)ethanol is currently unknown. It’s worth noting that similar compounds, such as pyrazole derivatives, have been found to interact with their targets through various mechanisms, including hydrogen bonding
Biochemical Pathways
Similar compounds, such as pyrazole derivatives, have been found to influence a variety of biochemical pathways
Pharmacokinetics
It’s worth noting that similar compounds, such as pyrazole derivatives, have been found to undergo metabolic processes such as hydroxylation
Result of Action
Similar compounds, such as pyrazole derivatives, have been found to exhibit a variety of biological activities
Action Environment
It’s worth noting that similar compounds, such as bis-cyclometallated ir(iii) complexes containing 2-(1h-pyrazol-3-yl)pyridine ligands, have been found to show changes in emission intensities with changes in ph
Análisis Bioquímico
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is largely dependent on the specific structure and substituents of the pyrazole compound .
Cellular Effects
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-YL)ethanol typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by reduction. One common method includes the reaction of hydrazine hydrate with 3-chloropropanol under basic conditions to form the pyrazole ring, followed by reduction to yield 2-(1H-Pyrazol-3-YL)ethanol .
Industrial Production Methods: Industrial production of 2-(1H-Pyrazol-3-YL)ethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic hydrogenation to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(1H-Pyrazol-3-YL)ethanol can undergo oxidation to form pyrazole-3-carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Pyrazole-3-carboxylic acid.
Reduction: Various pyrazole derivatives.
Substitution: N-substituted pyrazole derivatives.
Comparación Con Compuestos Similares
2-(1H-Pyrazol-5-YL)ethanol: Similar structure but with the pyrazole ring attached at a different position.
3-(1H-Pyrazol-4-YL)propanol: Another pyrazole-ethanol derivative with a different carbon chain length.
2-(1H-Imidazol-3-YL)ethanol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness: 2-(1H-Pyrazol-3-YL)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of specialized heterocyclic systems and in various research applications .
Propiedades
IUPAC Name |
2-(1H-pyrazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-4-2-5-1-3-6-7-5/h1,3,8H,2,4H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDXTPHVKBEOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32385-74-3 |
Source


|
| Record name | 2-(1H-pyrazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2570504.png)

![2-ethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2570507.png)

![7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane](/img/structure/B2570511.png)


![3-benzyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570517.png)
![6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570518.png)
![methyl 2-(8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2570520.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2570523.png)



